molecular formula C10H16N2 B1424275 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine CAS No. 929022-01-5

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine

Cat. No. B1424275
M. Wt: 164.25 g/mol
InChI Key: WKKULGLCNMYBSI-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, commonly referred to as MMPPA, is an amine with a unique structure that is widely studied due to its potential applications in scientific research. MMPPA is a versatile compound that can be used in a variety of lab experiments, and its structure is highly advantageous for synthesizing and analyzing molecules.

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine has been utilized in synthesizing novel pentadentate amine/imine ligands with a hexahydropyrimidine core. These ligands have been shown to act as pentadentate towards a series of first-row transition metal complexes, including Ni2+, Fe2+, Zn2+, Cu2+, but tridentate towards Mn2+ in corresponding dibromido complex. This highlights its potential in coordinating with various metals for potential applications in catalysis and materials science (Schmidt, Wiedemann, & Grohmann, 2011).

Biological Activity Studies

Another notable application is in the synthesis of aroylthioureas containing 2-chloro-5-methylpyridine moiety. These compounds, synthesized efficiently by one-pot reaction, have shown preliminary biological activities, indicating fungicidal and plant growth regulative properties (Liu Chang-chun, 2013).

Intermediates in Pharmaceutical Synthesis

Additionally, it plays a crucial role as an intermediate in the synthesis of αVβ3 integrin antagonists, highlighting its importance in pharmaceutical research (Hartner et al., 2004).

Structural Studies in Crystallography

In crystallography, derivatives of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, such as 1-(4-Methylpyridin-2-yl)thiourea, have been studied for their polymorphic forms and molecular structures. These studies offer insights into intermolecular hydrogen bonding patterns and the geometry of molecules, which are critical in the design of new materials and drugs (Böck et al., 2020).

Asymmetric Synthesis

It has also been used in enantioselective direct asymmetric reductive amination of ketones, including 2-acetyl-6-substituted pyridines, indicating its role in producing chiral amines, which are valuable in asymmetric synthesis and pharmaceuticals (Yamada, Azuma, & Yamano, 2021).

properties

IUPAC Name

2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKULGLCNMYBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704613
Record name 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine

CAS RN

929022-01-5
Record name 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine

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